
1,1,1-trifluoro-N-(4-fluorobenzyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine is a fluorinated organic compound with the molecular formula C8H7F4N. This compound is characterized by the presence of trifluoromethyl and fluorobenzyl groups attached to a methanamine backbone. The incorporation of fluorine atoms into the molecular structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,1,1-trifluoro-N-(4-fluorobenzyl)methanamine typically involves the reaction of 4-fluorobenzylamine with trifluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction parameters to enhance yield and purity. The reaction can be represented as follows:
4-Fluorobenzylamine+Trifluoroacetaldehyde→this compound
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with biomolecules.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-N-(4-fluorobenzyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially leading to altered biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-N-(4-fluorobenzyl)methanamine can be compared with other similar compounds, such as:
1,1,1-Trifluoro-N-(2-fluorobenzyl)methanamine: This compound has a similar structure but with the fluorine atom positioned differently on the benzyl group. The positional isomerism can lead to differences in chemical reactivity and biological activity.
1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: This compound contains an additional trifluoromethyl group, which can significantly alter its chemical and physical properties compared to this compound.
Eigenschaften
Molekularformel |
C8H7F4N |
|---|---|
Molekulargewicht |
193.14 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-[(4-fluorophenyl)methyl]methanamine |
InChI |
InChI=1S/C8H7F4N/c9-7-3-1-6(2-4-7)5-13-8(10,11)12/h1-4,13H,5H2 |
InChI-Schlüssel |
JBRUYEORRDBUFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


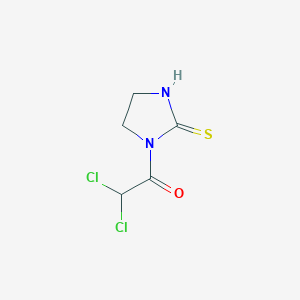
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
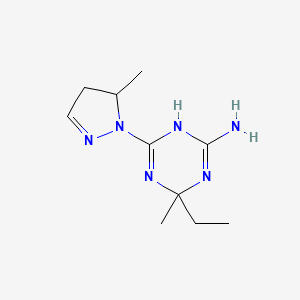
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
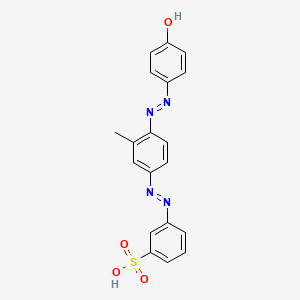
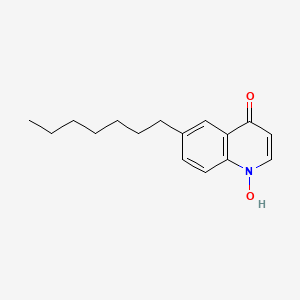
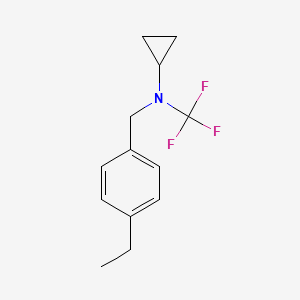
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13946330.png)
![Pyridazino[1,6-a]benzimidazole](/img/structure/B13946334.png)
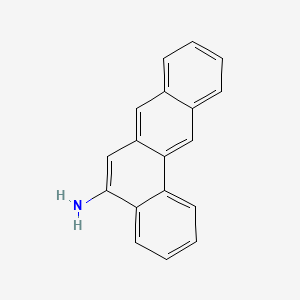
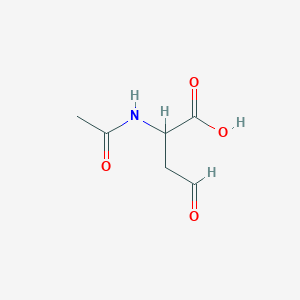

![3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946341.png)
![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
